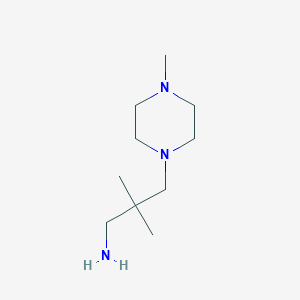![molecular formula C25H19F2NO3 B2567620 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-15-4](/img/structure/B2567620.png)
3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone. The presence of the ethoxybenzoyl, fluorophenylmethyl, and dihydroquinolinone groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, with the ethoxybenzoyl and fluorophenylmethyl groups attached at the 3 and 1 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the quinolinone core, as well as the presence of the electron-withdrawing fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the nonpolar aromatic rings could give this compound unique solubility properties .科学的研究の応用
Fluorescent Probes for Biological Systems
Quinoline derivatives, including compounds similar to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, are known for their efficiency as fluorophores. These compounds are widely used in biochemistry and medicine to study various biological systems. Their structure, containing fused aromatic systems with heteroatoms, makes them suitable for DNA fluorophore applications, where there's a continuous search for compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).
Tubulin Polymerization Inhibitors for Anticancer Activity
Some derivatives of quinolin-4-one have been identified as tubulin polymerization inhibitors, which is a promising mechanism for anticancer activity. These compounds have shown significant antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. The inhibition of tubulin polymerization leads to cell cycle arrest, suggesting these derivatives' potential as anticancer agents (Minegishi et al., 2015).
Antimicrobial Activity
Certain quinazoline derivatives, including those structurally related to this compound, exhibit antimicrobial activity. These compounds have been synthesized and tested against a range of microorganisms, indicating their potential use in developing new antimicrobial agents. The activity is attributed to the specific structural features of the quinazoline ring, suggesting that modifications in this structure could yield compounds with enhanced antimicrobial properties (Xu et al., 2007).
Synthetic Applications in Drug Discovery
The compound's structural framework is relevant in the synthesis of intermediates for drug discovery, highlighting its role in the development of novel therapeutic agents. Improvements in synthetic routes for compounds structurally related to this compound have been reported, demonstrating the importance of optimizing synthesis for efficient drug discovery processes (Nishimura & Saitoh, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-10-7-16(8-11-19)24(29)21-15-28(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)30/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHWPYUPKJIAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)
![1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2567541.png)
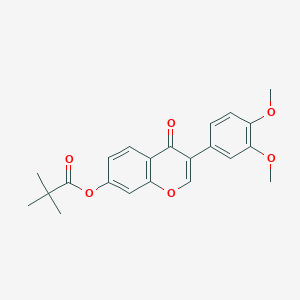
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2567547.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2567549.png)
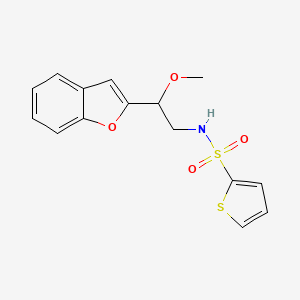
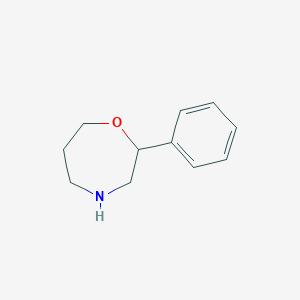
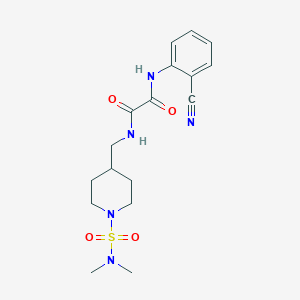
amine hydrochloride](/img/structure/B2567555.png)
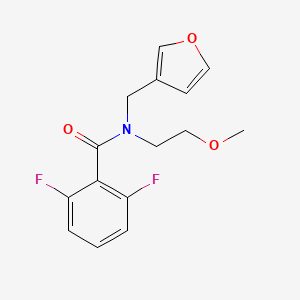
![7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2567558.png)
